KadcoccinicacidF
Description
Kadcoccinic Acid F is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Tujia ethnomedicine. It belongs to the kadcoccinic acid family (A–J), which shares a tetracyclic lanostane backbone modified with hydroxyl, carbonyl, and carboxylic acid groups . Structural elucidation via NMR, X-ray crystallography, and DFT calculations confirms its oxidized lanostane skeleton, featuring a C-17 carboxylic acid and multiple hydroxylations (e.g., C-3, C-7, or C-15) that enhance polarity and bioactivity . Kadcoccinic Acid F is biosynthetically related to other lanostanes in K. coccinea, such as kadcoccinones (A–F), which exhibit diverse oxygenation patterns and ring rearrangements .
Properties
Molecular Formula |
C30H42O5 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6aR,6bR,9R,11bS)-10-formyl-6a-hydroxy-4,4,6b,11b-tetramethyl-3-oxo-1,2,4a,5,6,7,8,9-octahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H42O5/c1-18(8-7-9-19(2)26(33)34)20-10-14-29(6)22(21(20)17-31)16-24-28(5)13-12-25(32)27(3,4)23(28)11-15-30(24,29)35/h9,16-18,20,23,35H,7-8,10-15H2,1-6H3,(H,33,34)/b19-9-/t18-,20-,23+,28+,29-,30+/m1/s1 |
InChI Key |
RREAVIORYVCCST-ZPPNBUNNSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2(C(=C1C=O)C=C3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(=C1C=O)C=C3C2(CCC4C3(CCC(=O)C4(C)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of KadcoccinicacidF involves several key steps. One of the central structural elements of the synthesis is a cyclopentenone motif that allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate is used to efficiently construct the cyclopentenone scaffold . Optimization studies revealed that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction, is employed to connect the two fragments, thereby forging the D-ring of the natural product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research has focused on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions
KadcoccinicacidF undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
KadcoccinicacidF has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of KadcoccinicacidF involves its interaction with specific molecular targets and pathways. The compound’s rearranged lanostane skeleton allows it to interact with various enzymes and receptors, leading to its observed pharmacological effects . For example, its anti-HIV-1 activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes .
Comparison with Similar Compounds
Research Implications
Kadcoccinic Acid F’s structural and functional uniqueness positions it as a lead for:
- Drug Discovery : Optimization of hydroxylation patterns to enhance bioavailability.
- Biosynthetic Studies : Elucidating oxidative enzymes in K. coccinea for pathway engineering.
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